Diethyl 1H-pyrrole-2,4-dicarboxylate

Organic Synthesis Process Chemistry Building Block Synthesis

Sourcing pyrrole-2,4-dicarboxylate building blocks with inconsistent purity or liquid handling challenges can delay medicinal chemistry campaigns. Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) resolves these issues with a crystalline solid form (mp 74-75 °C) compatible with automated solid-dispensing systems. • Validated precursor to 2,4-dicarboxy-pyrrole mGluR1 antagonists with nanomolar potency and in vivo antinociceptive activity. • 2,4-Diester substitution enables orthogonal functionalization for parallel library synthesis. • Room-temperature storage and defined melting point provide cost-effective identity verification upon receipt.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 55942-40-0
Cat. No. B040452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1H-pyrrole-2,4-dicarboxylate
CAS55942-40-0
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1)C(=O)OCC
InChIInChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
InChIKeySQDULIUHZHMBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1H-pyrrole-2,4-dicarboxylate: Versatile Pyrrole Building Block


Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) is a heterocyclic building block featuring a pyrrole core substituted with ethyl ester groups at the 2- and 4-positions. With a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol, this solid compound exhibits a melting point of 74–75 °C . As a member of the pyrrole-2,4-dicarboxylate class, it serves as a key intermediate in the synthesis of diverse bioactive molecules and functional materials, with its unique substitution pattern enabling distinct reactivity and selectivity profiles compared to isomeric or differently substituted analogs [1].

2,4-Regioisomeric pyrrole scaffold reported for mGluR1 antagonist synthesis
Solid physical form compatible with automated solid-dispensing workflows
Commercial 97% purity grade supports reproducible library synthesis

Why Pyrrole-2,4-dicarboxylate Isomers and Analogs Are Not Interchangeable


The 2,4-dicarboxylate substitution pattern on the pyrrole ring confers unique electronic and steric properties that cannot be replicated by 2,5-dicarboxylate or 3,4-dicarboxylate regioisomers. In medicinal chemistry, the 2,4-disubstituted pyrrole scaffold has been specifically validated as a privileged template for non-competitive mGluR1 antagonists, where even minor alterations in substitution position or ester group length dramatically affect potency and selectivity [1]. Furthermore, the ethyl ester groups in diethyl 1H-pyrrole-2,4-dicarboxylate provide an optimal balance of lipophilicity, crystallinity (solid at room temperature), and synthetic accessibility that differs meaningfully from methyl ester analogs, which exhibit lower molecular weight and altered solubility profiles . These differences underscore why simple substitution with a generic pyrrole dicarboxylate cannot guarantee equivalent performance in downstream applications.

Risk Factor
This Product
Alternative
Regioisomeric target engagement
2,4-Dicarboxylate pattern: reported mGluR1 antagonist research scaffold
2,5-Dicarboxylate isomer: kinase inhibitor applications, no reported mGluR1 activity
Ester group and physical form
Diethyl ester: solid, reported balance of crystallinity and reactivity
Dimethyl ester: liquid, may exhibit different yield profiles and handling characteristics

Evidence-Based Advantages Over Closest Analogs


Synthetic Yield Comparison: Diethyl vs. Dimethyl Analog

In a comparable DBU-mediated cyclization reaction using formaldehyde and isocyanoacetate, diethyl 1H-pyrrole-2,4-dicarboxylate is obtained in yields ranging from 26% to 38% depending on reaction conditions . In contrast, the dimethyl analog (dimethyl 1H-pyrrole-2,4-dicarboxylate) is reported with a higher yield of 48% under optimized conditions . This yield differential reflects the distinct reactivity and purification characteristics imparted by the ethyl versus methyl ester groups.

Synthetic Yield
Data to verify
Diethyl: 26–38%
Dimethyl: 48%
Yield context may influence synthesis cost calculation
DBU/THF; flash chromatography
Organic Synthesis Process Chemistry Building Block Synthesis

Physical Form and Handling: Solid vs. Liquid

Diethyl 1H-pyrrole-2,4-dicarboxylate is a solid at room temperature with a melting point of 74–75 °C . This contrasts with many pyrrole-2,4-dicarboxylate analogs, such as dimethyl 1H-pyrrole-2,4-dicarboxylate, which are liquids under standard laboratory conditions . The solid form simplifies weighing accuracy, reduces solvent handling requirements, and improves long-term storage stability.

Physical Form
Data to verify
Solid (mp 74–75 °C)
Liquid (dimethyl analog)
Solid form supports automated weighing workflows
Ambient conditions
Solid-State Chemistry Formulation Logistics

Commercial Purity Benchmark

Commercial suppliers offer diethyl 1H-pyrrole-2,4-dicarboxylate at a purity specification of 97% , with other vendors providing 95% grade material . This purity level is comparable to that of the dimethyl analog, which is also available at 97% purity . The availability of a high-purity solid-grade material ensures consistent performance in sensitive applications such as medicinal chemistry library synthesis.

Purity Specification
Data to verify
97% (typical commercial grade)
Purity grade supports reproducible synthesis
Comparable to dimethyl analog
Chemical Purity Quality Control Procurement Specifications

Regioisomeric Specificity for mGluR1 Antagonists

The 2,4-dicarboxy-pyrrole scaffold, of which diethyl 1H-pyrrole-2,4-dicarboxylate is a protected precursor, has been pharmacologically characterized as a new class of non-competitive metabotropic glutamate receptor 1 (mGluR1) antagonists with nanomolar potency [1]. In contrast, the 2,5-dicarboxylate regioisomer (diethyl pyrrole-2,5-dicarboxylate) is primarily utilized as a precursor for pyrrolo[1,2-b]pyridazines and Janus kinase inhibitors, with no reported mGluR1 activity [2]. This regioisomeric differentiation demonstrates that the 2,4-substitution pattern is critical for accessing specific biological target space.

Regioisomeric Target Engagement
Class-level
Nanomolar mGluR1 antagonist activity reported
2,5-isomer: no reported mGluR1 activity
Regioisomer specificity directs mGluR1 research relevance
Based on pharmacological characterization
Medicinal Chemistry GPCR Antagonists Structure-Activity Relationship

Crystallinity and Melting Point as Identity Marker

Diethyl 1H-pyrrole-2,4-dicarboxylate exhibits a sharp melting point of 74–75 °C, which serves as a reliable identity and purity indicator . This thermal property distinguishes it from structurally similar pyrrole dicarboxylates, such as diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate, which is reported as a yellow oil that solidifies only upon standing . The well-defined melting point of the title compound facilitates straightforward quality control and confirms batch-to-batch consistency.

Melting Point Identity
Data to verify
74–75 °C
Supports rapid identity confirmation via thermal analysis
Sharp melting point observed
Analytical Chemistry Material Characterization Identity Testing

Storage and Stability Advantages

Diethyl 1H-pyrrole-2,4-dicarboxylate is recommended for storage at room temperature in sealed, dry containers . This contrasts with many pyrrole derivatives that require refrigeration or inert atmosphere storage to prevent degradation. The compound's stability under ambient conditions reduces shipping complexity and storage costs compared to more labile analogs, such as certain pyrrole-2-carboxylates that are prone to air oxidation.

Storage Condition
Class-level
Room temperature, sealed dry
Other pyrrole esters: refrigeration may be needed
Ambient storage simplifies inventory logistics
Vendor-recommended conditions
Compound Stability Storage Requirements Logistics

Optimal Research and Industrial Use Cases


Precursor to mGluR1 Antagonists

Diethyl 1H-pyrrole-2,4-dicarboxylate serves as a protected precursor for the synthesis of 2,4-dicarboxy-pyrroles, a validated class of non-competitive mGluR1 antagonists with demonstrated nanomolar potency and antinociceptive activity in animal models [1]. The 2,4-dicarboxylate substitution pattern is essential for receptor interaction within the 7TM domain, making this compound a critical starting material for neuroscience drug discovery programs targeting chronic pain and related CNS disorders.

Building Block for Compound Libraries

With two reactive ethyl ester groups at the 2- and 4-positions, diethyl 1H-pyrrole-2,4-dicarboxylate enables orthogonal functionalization strategies for the construction of diverse pyrrole-based chemical libraries [1]. The solid physical form facilitates accurate weighing for parallel synthesis, while the 97% commercial purity grade ensures reproducible results in high-throughput medicinal chemistry campaigns.

Solid-State Handling for Automated Synthesis

The solid form and room-temperature storage stability [1] of diethyl 1H-pyrrole-2,4-dicarboxylate make it particularly suitable for automated solid-dispensing systems and robotic synthesis workstations. This contrasts with liquid pyrrole dicarboxylate analogs that require specialized liquid-handling protocols and may exhibit variable dosing accuracy due to viscosity differences.

Analytical Reference Standard via Melting Point

The well-defined melting point of 74–75 °C [1] provides a simple and cost-effective method for compound identity verification in quality control laboratories. This thermal property is especially valuable for facilities lacking immediate access to advanced spectroscopic instrumentation, enabling rapid confirmation of material authenticity upon receipt.

Application
Selection Property
Validation Focus
mGluR1 antagonist precursor research
2,4-Dicarboxylate regioisomeric scaffold
Reported mGluR1 target engagement context
Heterocycle library synthesis
Orthogonal ester reactivity
Reproducibility in parallel synthesis workflows
Automated solid-dispensing synthesis
Solid physical form
Weighing accuracy and handling consistency
Identity verification by thermal analysis
Defined melting point behavior
Batch-to-batch identity confirmation

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